molecular formula C19H24O2 B1173944 3-Methoxy-1,3,5(10),15-estratetren-17beta-ol CAS No. 17980-88-0

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol

Cat. No.: B1173944
CAS No.: 17980-88-0
M. Wt: 284.4 g/mol
InChI Key:
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Description

Scientific Research Applications

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,3,5(10),15-estratetren-17beta-ol typically involves the methylation of estradiol. One common method includes the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces various alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,3,5(10),15-estratetren-17beta-ol involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various cellular pathways and processes. This compound can also inhibit the proliferation of certain cancer cells by inducing apoptosis and disrupting the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation at the 3-position, which alters its chemical and biological properties compared to other estrogen derivatives. This modification enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8R,9S,13R,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAECVEVIXKMEOP-ZSXDVEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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